2-Ethyl-2,8-dimethylchroman-6-ol

Description

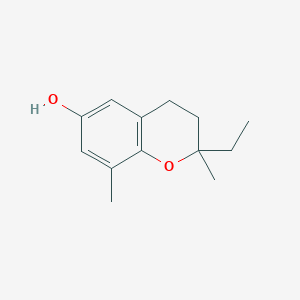

2-Ethyl-2,8-dimethylchroman-6-ol is a chroman-6-ol derivative characterized by a substituted bicyclic structure. Its IUPAC name reflects the ethyl and methyl groups at the 2-position, a methyl group at the 8-position, and a hydroxyl group at the 6-position. Chroman derivatives are structurally related to tocopherols (vitamin E analogs) and exhibit diverse biological activities, including antioxidant and receptor-modulating properties.

- Molecular Formula: C₁₃H₁₈O₂ (estimated based on substituent analysis).

- Molecular Weight: ~206.28 g/mol.

- Key Features: The ethyl group at the 2-position distinguishes it from related compounds with longer alkyl or isoprenoid chains.

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-ethyl-2,8-dimethyl-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C13H18O2/c1-4-13(3)6-5-10-8-11(14)7-9(2)12(10)15-13/h7-8,14H,4-6H2,1-3H3 |

InChI Key |

NEHBQWFSSKPUOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC2=C(O1)C(=CC(=C2)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,8-dimethylchroman-6-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,2-dimethylchroman-6-ol with ethyl bromide in the presence of a base like potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,8-dimethylchroman-6-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the chroman ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted chroman derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound has shown promise in biological assays for its antioxidant properties.

Medicine: Research indicates potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethyl-2,8-dimethylchroman-6-ol involves its interaction with molecular targets such as enzymes and receptors. It can modulate oxidative stress pathways by scavenging free radicals and inhibiting lipid peroxidation. These actions contribute to its antioxidant and anti-inflammatory effects .

Comparison with Similar Compounds

Research Findings and Implications

Structural-Activity Relationships (SAR) :

- Ethyl groups at the 2-position (as in the target compound) may limit receptor-binding efficacy compared to longer chains but improve synthetic accessibility and solubility in aqueous matrices.

- The NIST-reported compound’s trienyl chain resembles tocopherols, suggesting possible vitamin E-like antioxidant behavior, though experimental data are lacking .

- Gaps in Knowledge: No direct studies on this compound’s biological activity are cited in the provided evidence. Extrapolations are based on structural analogs.

Biological Activity

2-Ethyl-2,8-dimethylchroman-6-ol, a compound belonging to the chroman family, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₄H₁₈O

- Molecular Weight : 218.29 g/mol

- CAS Number : 642476-59-3

The chroman backbone is characterized by an ethyl group at the 2-position and two methyl groups at the 8-position, contributing to its unique properties.

Biological Activities

Research indicates that this compound exhibits several biological activities. The most notable include:

- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures may possess antimicrobial properties against various pathogens. This activity is particularly relevant in the context of developing new antibiotics.

- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which can protect cells from oxidative stress and damage.

- Neuroprotective Effects : Similar compounds have been investigated for their interactions with neurotransmitter systems, indicating that this compound may influence mood regulation and cognitive functions.

- Anti-inflammatory Potential : Research on related compounds has highlighted anti-inflammatory effects, suggesting that this compound may also exhibit similar therapeutic potentials.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:

- Oxidative Stress Modulation : By acting as an antioxidant, it may help mitigate oxidative stress within cells.

- Receptor Interaction : The compound may interact with serotonin (5-HT) and dopamine (D2) receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of various pathogens | |

| Antioxidant | Reduces oxidative stress | |

| Neuroprotective | Influences neurotransmitter systems | |

| Anti-inflammatory | Exhibits potential anti-inflammatory effects |

Table 2: Related Compounds and Their Activities

| Compound Name | CAS Number | Similarity Score | Activity Type |

|---|---|---|---|

| 2-Octyl-2,3-dihydrobenzofuran-5-ol | 172083-58-8 | 0.89 | Neuroprotective |

| 4-(2,2-Dimethylchroman-6-yl)-2-methylbutan-2-ol | 6940-94-9 | 0.90 | Antioxidant |

| 7-Aminochroman-2-yl)methanol | Not available | Not available | Antimicrobial |

Case Studies

- Antimicrobial Efficacy Study : A study examining the antimicrobial efficacy of various chroman derivatives found that those with structural similarities to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests a promising avenue for further exploration in antibiotic development.

- Neuroprotective Effects in Animal Models : In vivo studies on related compounds have shown neuroprotective effects in models of neurodegenerative diseases. These findings support the hypothesis that this compound may offer similar benefits.

- Oxidative Stress Studies : Research investigating the antioxidant properties of chroman derivatives indicated that these compounds could significantly reduce markers of oxidative stress in cellular models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.